molecular formula C14H14N2O4S B4520029 N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

Cat. No.: B4520029
M. Wt: 306.34 g/mol
InChI Key: ZIJRBKGAABTPGB-UHFFFAOYSA-N
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Description

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an acetylated glycine moiety

Scientific Research Applications

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetylation of Glycine: Glycine is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated glycine with the methoxyphenyl-thiazole intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various acylated glycine derivatives.

Mechanism of Action

The mechanism of action of N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators by blocking the activity of COX enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the thiazole ring.

    2-(2-methoxyphenyl)thiazole: Similar structure but lacks the acetylated glycine moiety.

    N-(2-methoxybenzoyl)glycine: Similar structure but lacks the thiazole ring.

Uniqueness

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is unique due to the combination of the thiazole ring, methoxyphenyl group, and acetylated glycine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-11-5-3-2-4-10(11)14-16-9(8-21-14)6-12(17)15-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJRBKGAABTPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.